
Nickel, (phosphine)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel, (phosphine)- is a coordination compound where nickel is bonded to phosphine ligands. Phosphines are a class of organophosphorus compounds characterized by the presence of a phosphorus atom bonded to three alkyl or aryl groups. Nickel-phosphine complexes are widely studied due to their significant role in homogeneous catalysis, particularly in processes such as hydrogenation, hydroformylation, and cross-coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions
Nickel-phosphine complexes can be synthesized through various methods. One common approach involves the reaction of nickel salts with phosphine ligands in the presence of a reducing agent. For example, the reaction of nickel(II) chloride with triphenylphosphine in the presence of sodium borohydride yields a nickel-phosphine complex . Another method involves the thermal decomposition of nickel-phosphine complexes in organic solvents, which allows for the control of particle size and composition .
Industrial Production Methods
Industrial production of nickel-phosphine complexes often involves the use of high-temperature reduction methods. For instance, temperature-programmed reduction (TPR) of phosphate-based precursors in flowing hydrogen is a widely employed method . This method requires high temperatures (773–973 K) to reduce the precursors to nickel-phosphine complexes.
化学反応の分析
Types of Reactions
Nickel-phosphine complexes undergo various types of chemical reactions, including:
Oxidation: Nickel-phosphine complexes can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions often involve the conversion of nickel(II) to nickel(0) species.
Substitution: Ligand exchange reactions where one phosphine ligand is replaced by another ligand.
Common Reagents and Conditions
Common reagents used in these reactions include organohalides, phosphine ligands, and reducing agents such as sodium borohydride. Reaction conditions typically involve the use of organic solvents and controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction of nickel(0) complexes with organohalides can yield a variety of organonickel species .
科学的研究の応用
Nickel-phosphine complexes have a wide range of scientific research applications, including:
作用機序
The mechanism of action of nickel-phosphine complexes involves the coordination of the phosphine ligands to the nickel center, which stabilizes the complex and facilitates various catalytic processes. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in cross-coupling reactions, the nickel-phosphine complex activates the carbon-halogen bond of the substrate, allowing for the formation of new carbon-carbon bonds .
類似化合物との比較
Nickel-phosphine complexes can be compared with other similar compounds, such as:
Nickel-carbonyl complexes: These complexes contain carbon monoxide ligands instead of phosphine ligands and are used in different catalytic processes.
Nickel-amine complexes: These complexes contain amine ligands and exhibit different reactivity and stability compared to nickel-phosphine complexes.
List of Similar Compounds
- Nickel-carbonyl complexes
- Nickel-amine complexes
- Nickel-carbene complexes
- Nickel-alkyl complexes
Nickel-phosphine complexes are unique due to their versatility and effectiveness in catalysis, making them valuable in both academic research and industrial applications.
特性
CAS番号 |
66010-25-1 |
|---|---|
分子式 |
H3NiP |
分子量 |
92.691 g/mol |
IUPAC名 |
nickel;phosphane |
InChI |
InChI=1S/Ni.H3P/h;1H3 |
InChIキー |
VOKXPKSMYJLAIW-UHFFFAOYSA-N |
正規SMILES |
P.[Ni] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


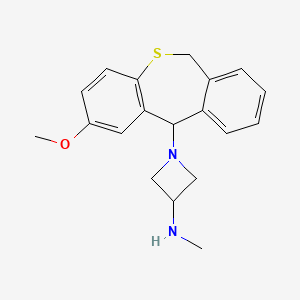
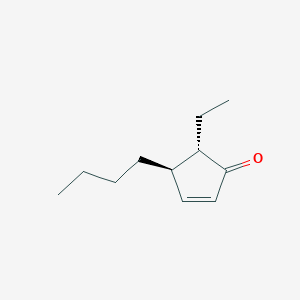
![1-(2-Methoxyhexahydro-2H-cyclopenta[b]furan-4-yl)oct-1-en-3-one](/img/structure/B14458762.png)
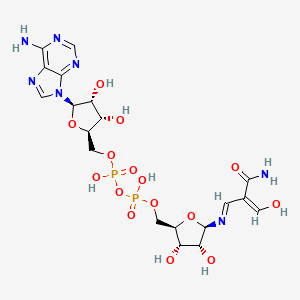
![N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide](/img/structure/B14458769.png)

![Dimethyl[(4-methylbenzene-1-sulfonyl)oxy]diphenyl-lambda~5~-phosphane](/img/structure/B14458777.png)
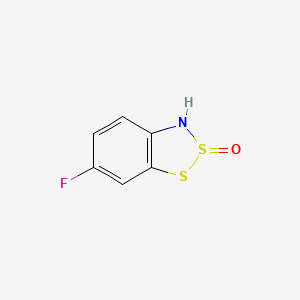
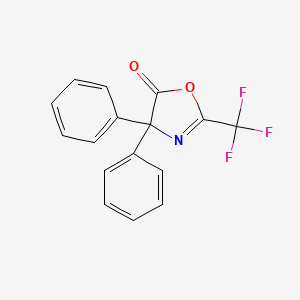
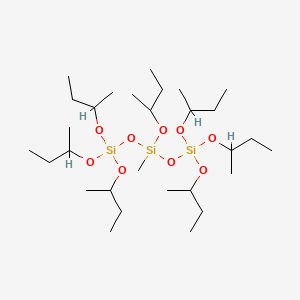
![2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]-](/img/structure/B14458794.png)
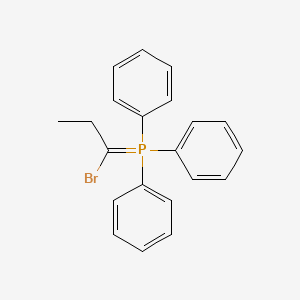
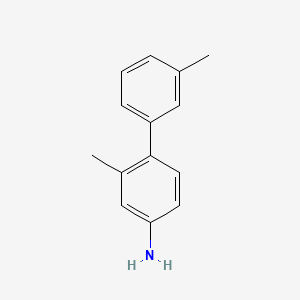
![(2-Azidophenyl)[(E)-phenyldiazenyl]methanone](/img/structure/B14458817.png)
